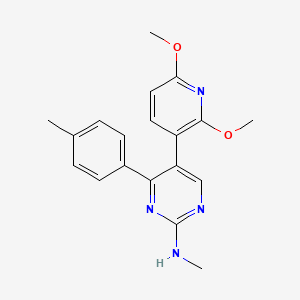
Ethyl 2-cyano-2-(3-morpholin-4-ylquinoxalin-2-yl)acetate
概要
説明
Ethyl 2-cyano-2-(3-morpholin-4-ylquinoxalin-2-yl)acetate is an organic compound that features a quinoxaline ring system substituted with a morpholine group and a cyanoacetate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-cyano-2-(3-morpholin-4-ylquinoxalin-2-yl)acetate typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.
Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions.
Cyanoacetate Ester Formation: The final step involves the reaction of the intermediate with ethyl cyanoacetate under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Ethyl 2-cyano-2-(3-morpholin-4-ylquinoxalin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the quinoxaline ring or the cyano group.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the quinoxaline ring and the morpholine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce amines or alcohols.
科学的研究の応用
Ethyl 2-cyano-2-(3-morpholin-4-ylquinoxalin-2-yl)acetate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
作用機序
The mechanism of action of ethyl 2-cyano-2-(3-morpholin-4-ylquinoxalin-2-yl)acetate involves its interaction with specific molecular targets. The quinoxaline ring system can intercalate with DNA, disrupting its function and leading to cell death. The morpholine group enhances its solubility and bioavailability, facilitating its cellular uptake. The cyanoacetate ester moiety can undergo hydrolysis to release active metabolites that further interact with cellular targets.
類似化合物との比較
Similar Compounds
Ethyl cyanoacetate: A simpler analog used in various organic syntheses.
Morpholine-substituted quinoxalines: Compounds with similar structural features but different functional groups.
Quinoxaline derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
Ethyl 2-cyano-2-(3-morpholin-4-ylquinoxalin-2-yl)acetate is unique due to the combination of its quinoxaline core, morpholine substituent, and cyanoacetate ester. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for research and development in multiple scientific fields.
特性
IUPAC Name |
ethyl 2-cyano-2-(3-morpholin-4-ylquinoxalin-2-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-2-24-17(22)12(11-18)15-16(21-7-9-23-10-8-21)20-14-6-4-3-5-13(14)19-15/h3-6,12H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNZMFAURGJZIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![benzyl (4-oxo-4-[4-(2-quinolinyl)-1-piperazinyl]-1-{[4-(2-quinolinyl)-1-piperazinyl]carbonyl}butyl)carbamate](/img/structure/B3821714.png)

![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B3821722.png)



![N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-3-(3-thienyl)propanamide](/img/structure/B3821750.png)

![N-[3-(2-naphthylamino)-2-quinoxalinyl]benzenesulfonamide](/img/structure/B3821770.png)

![ethyl 2-amino-1-(1-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B3821788.png)


![3-[2-oxo-2-(4-pyridin-4-yl-1,4-diazepan-1-yl)ethyl]isoindolin-1-one](/img/structure/B3821805.png)
